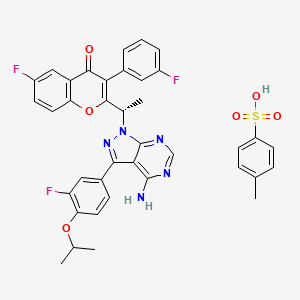
Umbralisib tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umbralisib tosylate is a kinase inhibitor used primarily in the treatment of certain types of lymphoma, including marginal zone lymphoma and follicular lymphoma . It functions by inhibiting specific enzymes, namely phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), which play crucial roles in the survival and proliferation of cancer cells .
Vorbereitungsmethoden
Die Synthese von Umbralisib-Tosylate umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die synthetische Route beinhaltet typischerweise:
Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies wird durch eine Reihe von Kondensationsreaktionen unter Verwendung geeigneter Vorläufer erreicht.
Einführung von Fluor- und Aminogruppen: Diese Gruppen werden durch nucleophile Substitutionsreaktionen hinzugefügt.
Endgültige Tosylierung: Die Verbindung wird tosyliert, um ihre Löslichkeit und Stabilität zu verbessern.
Industrielle Produktionsmethoden werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden.
Analyse Chemischer Reaktionen
Umbralisib-Tosylate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, was möglicherweise die Aktivität der Verbindung verändert.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Ammoniak.
Wissenschaftliche Forschungsanwendungen
Umbralisib-Tosylate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung bei der Untersuchung von Kinase-Inhibitoren und deren Wechselwirkungen mit verschiedenen Enzymen verwendet.
Biologie: Forscher verwenden es, um die Rolle von PI3Kδ und CK1ε in zellulären Prozessen zu untersuchen.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll bei der Entwicklung neuer Therapeutika.
5. Wirkmechanismus
Umbralisib-Tosylate übt seine Wirkung aus, indem es die Enzyme PI3Kδ und CK1ε hemmt. Die Hemmung von PI3Kδ stört den PI3K/AKT/mTOR-Signalweg, der für das Zellwachstum und das Überleben entscheidend ist. Die CK1ε-Hemmung beeinflusst die Proteintranslation und andere zelluläre Prozesse . Diese duale Hemmung führt zur Unterdrückung der Proliferation von Krebszellen und induziert Apoptose .
Wirkmechanismus
Umbralisib tosylate exerts its effects by inhibiting the PI3Kδ and CK1ε enzymes. The inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. CK1ε inhibition affects protein translation and other cellular processes . This dual inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Umbralisib-Tosylate ist aufgrund seiner dualen Hemmung von PI3Kδ und CK1ε einzigartig. Ähnliche Verbindungen umfassen:
Idelalisib: Ein PI3Kδ-Inhibitor, der zur Behandlung der chronisch-lymphatischen Leukämie eingesetzt wird.
Duvelisib: Ein dualer PI3Kγ- und PI3Kδ-Inhibitor, der für ähnliche Indikationen eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet Umbralisib-Tosylate einen breiteren Hemmungsspektrum, was möglicherweise zu effektiveren Behandlungsergebnissen führt .
Eigenschaften
CAS-Nummer |
1532533-72-4 |
|---|---|
Molekularformel |
C38H32F3N5O6S |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI-Schlüssel |
KYJWUPZPSXZEPG-NTISSMGPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















